molecular formula C45H76N2O15 B1239505 Foromacidin B

Foromacidin B

Cat. No.: B1239505
M. Wt: 885.1 g/mol
InChI Key: ZPCCSZFPOXBNDL-SEKSTKPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Foromacidin B is typically synthesized through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is subjected to extraction and purification processes to isolate the compound . The specific conditions for the fermentation include maintaining an optimal pH, temperature, and nutrient supply to maximize the yield of this compound .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce this compound. The process involves the cultivation of Streptomyces ambofaciens in bioreactors, followed by downstream processing to extract and purify the antibiotic. The use of advanced biotechnological techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Foromacidin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

Molecular Formula

C45H76N2O15

Molecular Weight

885.1 g/mol

IUPAC Name

[(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+

InChI Key

ZPCCSZFPOXBNDL-SEKSTKPOSA-N

Isomeric SMILES

CC1C/C=C/C=C/C(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Synonyms

acetylspiramycin
foromacidin B
spiramycin B
spiramycin II

Origin of Product

United States

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